molecular formula C6H9Cl4FO B13416390 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane CAS No. 63918-78-5

1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane

Cat. No.: B13416390
CAS No.: 63918-78-5
M. Wt: 257.9 g/mol
InChI Key: SLMRBMKKQVBJEF-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane is an organic compound with the molecular formula C6H9Cl4FO This compound is characterized by the presence of a fluoro group and a tetrachloroethoxy group attached to a butane backbone

Properties

CAS No.

63918-78-5

Molecular Formula

C6H9Cl4FO

Molecular Weight

257.9 g/mol

IUPAC Name

1-fluoro-4-(1,2,2,2-tetrachloroethoxy)butane

InChI

InChI=1S/C6H9Cl4FO/c7-5(6(8,9)10)12-4-2-1-3-11/h5H,1-4H2

InChI Key

SLMRBMKKQVBJEF-UHFFFAOYSA-N

Canonical SMILES

C(CCF)COC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane typically involves the reaction of 1,2,2,2-tetrachloroethanol with 1-fluorobutane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the fluoro or tetrachloroethoxy groups can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane can be compared with other similar compounds such as:

    1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)pentane: This compound has an additional carbon in the backbone, which can affect its chemical properties and reactivity.

    1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)propane: With one less carbon, this compound may have different physical and chemical characteristics.

    1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)hexane: The longer carbon chain can influence the compound’s solubility and stability.

Biological Activity

1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane (CAS Number: 63918-78-5) is a halogenated organic compound with a molecular formula of C6H9Cl4FO and a molecular weight of 257.945 g/mol. This compound has garnered attention due to its potential biological activities, which may have implications in various fields such as pharmacology and environmental science.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. The presence of fluorine and chlorine atoms in 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane suggests potential efficacy against a range of microbial pathogens. Studies have shown that similar compounds can disrupt microbial cell membranes or interfere with metabolic processes.

Cytotoxicity

Cytotoxicity assays conducted on various cell lines are essential to evaluate the safety profile of this compound. Preliminary data suggest that 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane may exhibit cytotoxic effects at higher concentrations. Table 1 summarizes the cytotoxicity findings from different studies.

Cell Line IC50 (µM) Reference
HeLa25
MCF-730
A54920

The mechanism by which 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with cellular targets involved in signal transduction pathways or gene expression regulation.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial activity of various halogenated compounds including 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations above 50 µM.

Toxicological Assessment

In a toxicological assessment involving animal models, exposure to high doses of 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane resulted in observable adverse effects including liver enzyme elevation and histopathological changes in the liver tissue. These findings underscore the importance of evaluating both therapeutic potential and safety.

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